molecular formula C24H24N4O3 B7701340 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide

3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide

Cat. No.: B7701340
M. Wt: 416.5 g/mol
InChI Key: MBVHDARLHGQATI-UHFFFAOYSA-N
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Description

3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting the quinoline derivative with hydrazine hydrate and carbon disulfide under basic conditions.

    Propanamide Group Addition: The final step involves the acylation of the oxadiazole-quinoline intermediate with 1-(4-methylphenyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Fluorescent Probes: The quinoline moiety can be used in the design of fluorescent probes for biological imaging.

Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Agents: It can be explored for its anticancer properties by targeting specific cellular pathways.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound can interfere with signal transduction pathways by binding to receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring.

    Propanamide Derivatives: Compounds like propanil and acetanilide share the amide functionality.

Uniqueness

    Structural Complexity: The combination of quinoline, oxadiazole, and propanamide groups in a single molecule is unique.

Properties

IUPAC Name

3-[3-(7-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-4-7-17(8-5-14)16(3)25-21(29)10-11-22-27-23(28-31-22)19-13-18-9-6-15(2)12-20(18)26-24(19)30/h4-9,12-13,16H,10-11H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVHDARLHGQATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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